molecular formula C11H7FO3S B567613 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid CAS No. 1261936-09-7

4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid

Cat. No.: B567613
CAS No.: 1261936-09-7
M. Wt: 238.232
InChI Key: UUTMQRCQJZKQLM-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C11H7FO3S This compound features a thiophene ring substituted with a fluorine atom and a hydroxyl group on the phenyl ring, and a carboxylic acid group on the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines or thiols

Major Products:

    Oxidation: Formation of a carbonyl group

    Reduction: Formation of an alcohol

    Substitution: Replacement of the fluorine atom with other functional groups

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Uniqueness: 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid is unique due to the presence of both fluorine and hydroxyl groups on the phenyl ring, along with a carboxylic acid group on the thiophene ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO3S/c12-8-1-6(2-9(13)4-8)7-3-10(11(14)15)16-5-7/h1-5,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTMQRCQJZKQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)C2=CSC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684332
Record name 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-09-7
Record name 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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